Azelaic bishydroxamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

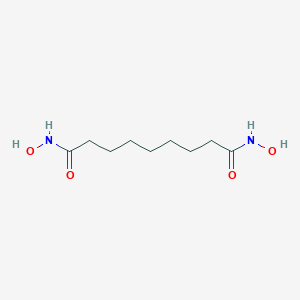

Azelaic bishydroxamic acid is a derivative of azelaic acid, a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is known for its potential applications in various fields, including medicine, agriculture, and industrial chemistry. This compound is of particular interest due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process can be summarized as follows:

Starting Material: Azelaic acid.

Reagent: Hydroxylamine hydrochloride.

Solvent: Aqueous or alcoholic medium.

Catalyst: Acidic or basic catalyst to facilitate the reaction.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products:

Oxidation Products: Oximes and nitriles.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

ABHA has been investigated for its selective cytotoxic effects on various cancer cell lines:

- Selective Toxicity : Research indicates that ABHA exhibits selective toxicity towards human tumor cell lines while sparing normal cells. For instance, it was found to be toxic to transformed human melanocytes and keratinocytes at concentrations between 30-100 µg/mL, while normal cells showed significantly higher survival rates .

- Differentiation Induction : Studies have shown that ABHA can induce differentiation in lymphoid cells, enhancing their maturation and potentially improving immune responses against tumors .

Table 1: Cytotoxic Effects of Azelaic Bishydroxamic Acid

| Cell Line | D37 (µg/mL) | Effect on Differentiation |

|---|---|---|

| Human Tumor Cells | 30-100 | Increased differentiation |

| Normal Melanocytes | >300 | Minimal toxicity |

| Keratinocytes | >300 | Minimal toxicity |

Antimicrobial Properties

ABHA has also been explored for its antimicrobial properties:

- Inhibition of Microbial Growth : ABHA demonstrates antimicrobial activity by inhibiting the synthesis of microbial cellular proteins. This property is particularly relevant for treating skin conditions associated with bacterial infections .

Dermatological Applications

The compound is being studied for its potential use in dermatology:

- Treatment of Acne and Rosacea : Similar to azelaic acid, ABHA may possess anti-inflammatory properties that could be beneficial in treating acne vulgaris and rosacea. Its ability to modulate inflammation and reduce microbial load makes it a candidate for topical formulations .

Case Studies

Several studies have documented the effects of ABHA on different cell types:

- Study on Melanoma Cells : A study demonstrated that ABHA enhances metallothionein promoter activity in sensitive melanoma cell lines but inhibits it in more resistant lines like HeLa, indicating a potential pathway for targeted therapy .

- Impact on Gene Expression : Another investigation highlighted that ABHA significantly increased HIV LTR and c-fos promoter activities during treatment, suggesting its role in gene regulation beyond mere cytotoxic effects .

Wirkmechanismus

The mechanism of action of azelaic bishydroxamic acid involves its interaction with various molecular targets:

Antimicrobial Activity: Inhibits the synthesis of microbial cellular proteins, thereby preventing the growth of bacteria and fungi.

Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines and reactive oxygen species.

Skin Treatment: Inhibits the enzyme tyrosinase, reducing melanin production and helping to treat hyperpigmentation.

Vergleich Mit ähnlichen Verbindungen

Azelaic bishydroxamic acid can be compared with other similar compounds such as:

Azelaic Acid: The parent compound, known for its use in treating acne and rosacea.

Hexanoic Acid: Another dicarboxylic acid with different biological activities.

Pelargonic Acid: A monocarboxylic acid with applications in agriculture as a herbicide.

Uniqueness: this compound is unique due to its bishydroxamic functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other related acids.

By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biologische Aktivität

Azelaic bishydroxamic acid (ABHA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is derived from azelaic acid, a dicarboxylic acid known for its therapeutic properties. The structure of ABHA allows it to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cellular differentiation.

Biological Activity Overview

The following table summarizes key biological activities and mechanisms associated with this compound:

| Activity | Mechanism | Target Cells |

|---|---|---|

| HDAC Inhibition | Modulates gene expression related to cell cycle and differentiation | Tumor cells |

| Antitumor Activity | Selectively toxic to tumor cells | Various human tumor cell lines |

| Differentiation Induction | Promotes normal cellular function | Lymphoid cells |

| Antimicrobial Effects | Potential inhibition of microbial growth | Bacterial cells |

Case Study 1: Efficacy in Acne Treatment

A study presented six case studies demonstrating the effectiveness of azelaic acid gel (which shares properties with ABHA) in treating adult female acne. Patients treated with azelaic acid showed significant improvement in inflammatory lesions and pigmentation over time. The treatment was well-tolerated with minimal side effects .

Case Study 2: Antitumor Potential

In a clinical setting, ABHA was tested for its ability to induce differentiation in transformed melanocytes and keratinocytes. The results indicated that ABHA could enhance differentiation markers while exhibiting selective toxicity towards malignant cells without affecting normal cells .

Research Findings

Recent studies have highlighted the multifaceted roles of this compound:

- Tumor Selectivity : Research indicates that ABHA's selectivity for tumor cells over normal cells makes it a promising candidate for cancer therapy .

- Mechanistic Insights : The ability to enhance metallothionein promoter activity suggests potential applications in oxidative stress management within cancer contexts .

- Clinical Applications : Further exploration into the use of ABHA in combination therapies could yield significant benefits in managing complex conditions like acne vulgaris and certain malignancies.

Eigenschaften

CAS-Nummer |

18992-11-5 |

|---|---|

Molekularformel |

C9H18N2O4 |

Molekulargewicht |

218.25 g/mol |

IUPAC-Name |

N,N'-dihydroxynonanediamide |

InChI |

InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13) |

InChI-Schlüssel |

VBJZDMOTYJEHEP-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)NO)CCCC(=O)NO |

Kanonische SMILES |

C(CCCC(=O)NO)CCCC(=O)NO |

Key on ui other cas no. |

18992-11-5 |

Synonyme |

azelaic bis(hydroxamic acid) azelaic bishydroxamic acid nonanediamide, N,N'-dihydroxy- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.